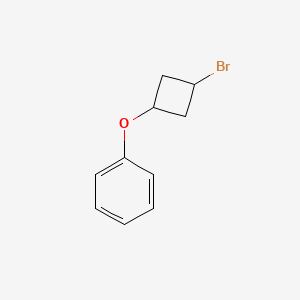
(3-Bromocyclobutoxy)benzene
Vue d'ensemble
Description
(3-Bromocyclobutoxy)benzene is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Bromocyclobutoxy)benzene, with the chemical formula CHBrO and CAS number 1528453-61-3, is a compound that has garnered interest in various biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 227.10 g/mol
- Molecular Formula : CHBrO
- Structure : The compound features a bromine atom attached to a cyclobutoxy group linked to a benzene ring, which influences its reactivity and biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics. The following table summarizes its antibacterial efficacy based on Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 16 | |
| Pseudomonas aeruginosa | 64 | |
| Acinetobacter baumannii | 32 |
These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections.
The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. This dual action may help combat multi-drug resistant strains effectively.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers investigated the antimicrobial efficacy of this compound in combination with other antibiotics. The results demonstrated enhanced activity against resistant strains when used in combination therapy, suggesting potential for synergistic effects in clinical applications . -
Pharmacological Assessment :
In another study focusing on pharmacological properties, this compound was evaluated for its safety profile and therapeutic index. The compound exhibited low toxicity levels in vitro, indicating a favorable safety margin for potential therapeutic use .
Toxicological Profile
The toxicological assessment of this compound indicates that it is harmful if swallowed and can cause skin irritation. These findings are crucial for determining safe handling practices in laboratory and clinical settings .
Future Directions
Given the promising antibacterial activity and acceptable safety profile of this compound, future research should focus on:
- In vivo studies to evaluate its efficacy and safety in animal models.
- Mechanistic studies to elucidate the precise biochemical pathways affected by this compound.
- Formulation development for potential use in clinical settings as an antibiotic or adjuvant therapy.
Propriétés
IUPAC Name |
(3-bromocyclobutyl)oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVQJRHVMXOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















